molecular formula C10H13N3S B7630285 4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole

4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole

Cat. No.: B7630285
M. Wt: 207.30 g/mol
InChI Key: UXTMIDCBBVSLGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole (DMT) is a heterocyclic compound that has been extensively studied due to its potential applications in various fields of science. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole has been studied for its potential applications in various fields of science, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, this compound has been studied as an antifungal agent and as a potential drug for the treatment of Alzheimer's disease. In materials science, this compound has been used as a building block for the synthesis of new materials with unique properties. In analytical chemistry, this compound has been used as a reagent for the determination of various metal ions.

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole is not fully understood, but it is believed to exert its effects by binding to specific receptors in the brain. This compound has been shown to bind to the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. This compound has also been shown to activate the serotonin 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including changes in brain activity, mood, and perception. Studies have shown that this compound can induce a state of altered consciousness, characterized by vivid visual hallucinations, altered perception of time, and changes in mood. This compound has also been shown to increase heart rate and blood pressure, and to activate the sympathetic nervous system.

Advantages and Limitations for Lab Experiments

4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole has several advantages as a research tool, including its high potency and selectivity for specific receptors. However, this compound also has several limitations, including its short duration of action, which makes it difficult to study its effects over an extended period of time. Additionally, this compound is a controlled substance, which limits its availability for research purposes.

Future Directions

Future research on 4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole should focus on further elucidating its mechanism of action and its potential applications in various fields of science. Studies should also investigate the potential therapeutic effects of this compound in the treatment of various diseases, including Alzheimer's disease and depression. Additionally, research should focus on developing new methods for the synthesis of this compound and its derivatives, which could lead to the discovery of new materials with unique properties.

Synthesis Methods

4,5-Dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole can be synthesized using various methods, including the reaction of 2-methylimidazole with 2-chloroacetaldehyde followed by the reaction with 2-amino-4,5-dimethylthiazole. Another method involves the reaction of 2-methylimidazole with 2-bromoacetaldehyde and 2-amino-4,5-dimethylthiazole. The yield of this compound using these methods is relatively high, and the purity can be increased using recrystallization techniques.

Properties

IUPAC Name

4,5-dimethyl-2-[(2-methylimidazol-1-yl)methyl]-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3S/c1-7-8(2)14-10(12-7)6-13-5-4-11-9(13)3/h4-5H,6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXTMIDCBBVSLGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)CN2C=CN=C2C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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